molecular formula C12H18ClNO3S B498049 5-chloro-2-ethoxy-N-isopropyl-4-methylbenzenesulfonamide CAS No. 886123-74-6

5-chloro-2-ethoxy-N-isopropyl-4-methylbenzenesulfonamide

Cat. No.: B498049
CAS No.: 886123-74-6
M. Wt: 291.79g/mol
InChI Key: ATEWRPHECIVOHF-UHFFFAOYSA-N
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Description

5-chloro-2-ethoxy-N-isopropyl-4-methylbenzenesulfonamide is a chemical compound with the molecular formula C12H18ClNO3S. It is known for its unique structure, which includes a chloro group, an ethoxy group, an isopropyl group, and a methyl group attached to a benzenesulfonamide core.

Preparation Methods

The synthesis of 5-chloro-2-ethoxy-N-isopropyl-4-methylbenzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

5-chloro-2-ethoxy-N-isopropyl-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-chloro-2-ethoxy-N-isopropyl-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-2-ethoxy-N-isopropyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

5-chloro-2-ethoxy-N-isopropyl-4-methylbenzenesulfonamide can be compared with other similar compounds, such as:

  • 5-chloro-2-ethoxy-N-methyl-4-methylbenzenesulfonamide
  • 5-chloro-2-ethoxy-N-ethyl-4-methylbenzenesulfonamide
  • 5-chloro-2-ethoxy-N-propyl-4-methylbenzenesulfonamide

These compounds share similar structures but differ in the substituents attached to the benzenesulfonamide core. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

5-chloro-2-ethoxy-4-methyl-N-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO3S/c1-5-17-11-6-9(4)10(13)7-12(11)18(15,16)14-8(2)3/h6-8,14H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEWRPHECIVOHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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